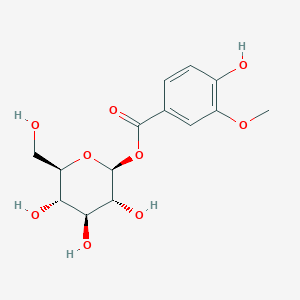

1-O-vanilloyl-beta-D-glucose

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H18O9 |

|---|---|

Molecular Weight |

330.29 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxy-3-methoxybenzoate |

InChI |

InChI=1S/C14H18O9/c1-21-8-4-6(2-3-7(8)16)13(20)23-14-12(19)11(18)10(17)9(5-15)22-14/h2-4,9-12,14-19H,5H2,1H3/t9-,10-,11+,12-,14+/m1/s1 |

InChI Key |

YROOZUQRTLHXIO-DIACKHNESA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC2C(C(C(C(O2)CO)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution

Isolation and Identification in Specific Plant Species

The identification of 1-O-vanilloyl-beta-D-glucose in different plant families highlights its widespread, yet specific, distribution in the plant kingdom.

The compound has been identified in pepper (Capsicum annuum). hmdb.cafoodb.ca Research on the metabolic effects of nitrogen sources in Capsicum annuum L. revealed that the application of 25% ammonium-N led to a significant, 2.71-fold increase in the concentration of this compound in the placenta tissue of the pepper. mdpi.com This suggests its synthesis is linked to specific nutritional conditions.

In the traditional Chinese medicinal plant, Sargentodoxa cuneata, this compound has been listed as one of its natural chemical constituents. plantaedb.comclockss.org

Studies on the allelopathic potential of Hakea decurrens subsp. physocarpa, an invasive species from Australia, have identified this compound in its leaf extracts. nih.govsciprofiles.commdpi.comesp.org It is one of nine phenolic compounds quantified by High-Performance Liquid Chromatography (HPLC) from aqueous leaf extracts. nih.govsciprofiles.comresearchgate.net The concentration of these compounds varies with the season. nih.gov Research showed a significant negative correlation between the concentration of this compound and the germination and germination rate of Lactuca sativa (lettuce) seeds, suggesting its involvement in the plant's allelopathic activity. nih.govresearchgate.net

Table 1: Compounds Identified in Aqueous Leaf Extract of Hakea decurrens subsp. physocarpa

| Compound | Class |

| Arbutin | Glycosylated hydroquinone |

| Mesaconic acid | Organic acid |

| Isotachioside | - |

| This compound | Phenolic glucoside |

| Syringic acid-4-beta-D-glucopyranoside | Hydrolyzable tannin |

| Quercetin 3-robinobioside-7-glucoside | Flavonoid |

| Quercetin 3-rhamninoside | Flavonoid |

| Rutin | Flavonoid |

| Isorhamnetin-3-O-rutinoside | Flavonoid |

| Source: nih.govsciprofiles.comresearchgate.net |

In a chemotaxonomic study of Castanopsis species, a related compound, 1-O-vanilloyl-β-D-(6-O-galloyl)-glucose, was isolated from the leaves of Castanopsis sclerophylla. nii.ac.jp The structure of this more complex molecule was confirmed through spectroscopic analysis. nii.ac.jp Crucially, the selective enzymatic hydrolysis of the galloyl group from this compound yielded 1-O-vanilloyl-β-D-glucose, confirming the base structure's presence within the plant's chemical profile. nii.ac.jpresearchgate.netresearchgate.net

Using ultra-high performance liquid chromatography–high-resolution mass spectrometry (UHPLC-HRMS), researchers tentatively identified 1-O-vanilloyl-β-D-glucose in the ethanolic extract of the aerial parts of Hypericum aucheri. pensoft.netpensoft.net This was the first time the compound was reported in this species. pensoft.net The quantity of the metabolite was determined to be relatively low, at 139.89 µg/g of the dried weight of the plant material. pensoft.net Its identification was based on its specific fragmentation pattern in MS/MS analysis, which is characteristic of vanillic acid derivatives. pensoft.netpensoft.net

Metabolomic studies of grape (Vitis vinifera) cells have detected this compound, often referred to as 1′-O-vanilloyl-β-D-glucoside in this context. mdpi.com In one study, its levels were observed to be promoted in grape cells that were co-cultured with specific endophytic fungi (Chaetomium sp. C11E and Phomopsis sp. R12/R12E). mdpi.com Another study on 'Hutai No. 8' grapes during storage identified 1-O-vanilloyl-β-d-glucose as one of four main differentially expressed metabolites when comparing storage at 4 °C versus 25 °C, indicating its role in the fruit's response to temperature stress. researchgate.net

Table 2: Differentially Expressed Metabolites in 'Hutai No. 8' Grapes Under Different Storage Temperatures

| Metabolite |

| Catechin |

| 1-O-vanilloyl-β-d-glucose |

| p-Coumaric acid 4-glucoside |

| Resveratrol-3-O-glucoside |

| Source: researchgate.net |

The presence of this compound has been confirmed in various cultivars of persimmon (Diospyros kaki). researchgate.netsci-hub.se Qualitative analysis using UPLC-ESI-Orbitrap-MS/MS detected the compound and its isomers in persimmon fruit extracts. researchgate.netsci-hub.se The identification was based on the mass-to-charge ratio (m/z) and the fragmentation data, which showed a loss of a glucose unit. sci-hub.se Vanillic acid itself is a known phenolic compound in persimmons. mathewsopenaccess.com

Isolation and Identification in Specific Plant Species

Isolation from Amomum xanthioides

Research on the phytochemical constituents of Amomum xanthioides, a plant in the ginger family (Zingiberaceae), has led to the isolation of 1-O-vanilloyl-beta-D-glucopyranoside. researchgate.netkoreascience.kr In one study, a methanol (B129727) extract of the plant was subjected to various chromatographic techniques, including silica (B1680970) gel column chromatography and Sephadex LH-20 column chromatography, to yield the compound. koreascience.kr The structure of the isolated compound was determined using spectroscopic methods. researchgate.netkoreascience.kr This was the first time that 1-O-vanilloyl-beta-D-glucopyranoside, along with several other compounds, was isolated from this particular plant source. researchgate.netkoreascience.kr

Identification in Calendula officinalis L. Leaves (including isomers)

The leaves of Calendula officinalis L., commonly known as pot marigold, have been found to contain this compound and its isomer, 6'-O-vanilloyl-β-D-glucopyranose. nih.govscispace.comwiley.com A study focusing on the phenolic compounds in the leaves of nine Russian varieties of C. officinalis identified 6'-O-vanilloyl-β-D-glucopyranose as a new phenolic acid glucoside. wiley.com Its structure was elucidated through chemical and spectral data analysis. wiley.com Another comprehensive review of metabolites in the Calendula genus also lists the presence of 1-O-vanilloyl glucose in the leaves and its isomer, 6-O-vanilloyl glucose, in both the leaves and petals of C. officinalis. nih.govscispace.com

Characterization in Prosthechea karwinskii

The endemic Mexican orchid, Prosthechea karwinskii, has been analyzed for its bioactive compounds, revealing the presence of 1-O-vanillyl-beta-D-glucose. researchgate.net The characterization was performed using Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-qTOF-MS/MS). researchgate.net This analytical technique allowed for the identification of a range of compounds, including 1-O-vanillyl-beta-D-glucose, contributing to the understanding of the plant's chemical composition and its traditional medicinal uses. researchgate.netnih.gov

Occurrence in Malus Genotypes

Studies on various Malus (apple) genotypes have identified 1-O-vanilloyl-β-D-glucose as one of the phenolic compounds present. cornell.eduresearchgate.net In an investigation of the USDA-PGRU Malus germplasm collection, this compound was detected in apple juice samples. cornell.edu Further research on 'Golden Delicious' apples during postharvest storage also noted the presence of 1-O-vanilloyl-β-d-glucose. researchgate.net Its occurrence has also been noted in the context of distinguishing ripening stages in grapes, where it was considered a representative phenolic acid. researchgate.net

Metabolic Studies in Tea Plant and Wild Relatives

Metabolic profiling of the fresh shoots of the tea plant (Camellia sinensis) and its wild relatives has shown the presence of 1-O-vanilloyl-β-d-glucose. nih.govfrontiersin.orgmaxapress.com In a study involving 68 accessions of tea plants, the content of 1-O-vanilloyl-β-d-glucose was found to be higher in a specific group of tea resources, including 'Jinping 1' (C. sinensis var. assamica) and 'Kekecha' (C. sinensis var. pubilimba). nih.govfrontiersin.org Another study on 336 accessions of cultivated tea and its wild species also identified this compound among 374 non-volatile metabolites. maxapress.com Furthermore, research on the petals of different colored tea flowers detected 1-O-vanilloyl-D-glucose, with its accumulation varying between the internal and external petals. mdpi.comresearchgate.net

Chemotaxonomic and Phylogenetic Significance

The presence and concentration of this compound can have implications for the classification and differentiation of plant species.

Contribution to Plant Species Differentiation

The differential accumulation of metabolites, including 1-O-vanilloyl-β-D-glucose, aids in the differentiation of plant species and varieties. In the study of tea plants and their wild relatives, the metabolic profiles, which included this compound, allowed for the division of the tea accessions into distinct groups. nih.govfrontiersin.org This suggests that the relative content of 1-O-vanilloyl-β-D-glucose, along with other metabolites, can serve as a chemical marker for distinguishing between different tea plant varieties. nih.govfrontiersin.org Similarly, the identification of this compound in various Malus genotypes contributes to a broader understanding of the chemical diversity within the genus. cornell.edu

Data Tables

Table 1: Natural Occurrence of this compound and its Isomers

| Plant Species | Part of Plant | Compound | Reference |

| Amomum xanthioides | Seeds | 1-O-vanilloyl-beta-D-glucopyranoside | researchgate.netkoreascience.kr |

| Calendula officinalis L. | Leaves | 1-O-vanilloyl glucose | nih.govscispace.com |

| Calendula officinalis L. | Leaves, Petals | 6-O-vanilloyl glucose | nih.govscispace.comwiley.com |

| Prosthechea karwinskii | Not specified | 1-O-vanillyl-beta-D-glucose | researchgate.net |

| Malus genotypes | Fruit (Juice) | 1-O-vanilloyl-β-D-glucose | cornell.edu |

| Camellia sinensis | Shoots, Petals | 1-O-vanilloyl-β-D-glucose | nih.govfrontiersin.orgmaxapress.commdpi.comresearchgate.net |

Distribution Patterns Across Plant Families

The occurrence of this compound has been documented in several distinct and unrelated plant families, highlighting its independent evolution or the retention of a common ancestral biosynthetic pathway. Detailed phytochemical analyses have confirmed its presence in the families Asteraceae, Cactaceae, Fagaceae, Hypericaceae, Loganiaceae, Myrtaceae, Proteaceae, and Sapindaceae.

Recent studies have expanded our understanding of this compound's distribution. For instance, a 2024 study reported the first-time identification of this compound in the fruits of cultivated Opuntia ficus-indica and wild Opuntia stricta. wikipedia.org Similarly, research on the invasive species Hakea decurrens subsp. physocarpa identified this compound in its leaves, where it is thought to contribute to the plant's allelopathic properties. wikipedia.orgncsu.edu

The following table summarizes the known distribution of this compound across various plant families and species, based on published research findings.

| Plant Family | Plant Species | Plant Part |

| Asteraceae | Calendula sp. siskiyouseeds.com | Not specified |

| Cactaceae | Opuntia ficus-indica tropicalforages.infowikipedia.org | Fruit wikipedia.org |

| Opuntia stricta wikipedia.orglucidcentral.org | Fruit wikipedia.org | |

| Fagaceae | Castanopsis sclerophylla wikipedia.orgwisc.edu | Leaves wisc.edu |

| Hypericaceae | Hypericum aucheri wikipedia.orgox.ac.uk | Aerial Parts ox.ac.uk |

| Loganiaceae | Strychnos nux-blanda wikipedia.orgbritannica.com | Fruits britannica.com |

| Myrtaceae | Acca sellowiana wikipedia.orgproteaceae.com.au | Not specified |

| Proteaceae | Hakea decurrens wikipedia.orgwikipedia.org | Leaves wikipedia.orgncsu.edu |

| Sapindaceae | Paullinia pinnata | Not specified |

Significance in Plant Secondary Metabolism Research

Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they often play a crucial role in defense mechanisms, stress responses, and interactions with the environment. researchgate.net 1-O-Vanilloyl-beta-D-glucose is considered a plant metabolite, specifically a product of the shikimate and phenylpropanoid biosynthetic pathways. imsc.res.inebi.ac.uk

Research has identified this compound in a variety of plant species, highlighting its widespread, albeit often in small quantities, distribution. Its presence has been reported in:

Capsicum annuum (pepper) nih.govhmdb.ca

Sargentodoxa cuneata nih.gov

Hakea decurrens subsp. physocarpa mdpi.com

Fresh shoots of the tea plant (Camellia sinensis) and its wild relatives frontiersin.org

Grape cells (Vitis vinifera) mdpi.com

The leaves of Castanopsis sclerophylla nii.ac.jp

Amomum xanthioides researchgate.net

Hypericum aucheri pensoft.net

The biosynthesis of this compound is part of the complex network of metabolic pathways in plants. Studies on wheat plants, for example, have shown that glucose esters of phenolic acids are formed during lignification, a key process in the formation of plant cell walls. cdnsciencepub.com Furthermore, in some plants, this compound can act as an intermediate in the biosynthesis of other, more complex secondary metabolites. For instance, in Delphinium grandiflorum, it serves as a substrate for an enzyme that transfers the glucose moiety to an anthocyanidin, a type of plant pigment. enzyme-database.orgkegg.jp

Table 2: Documented Natural Sources of this compound

| Plant Species | Part of Plant |

| Capsicum annuum (Pepper) | Fruit |

| Sargentodoxa cuneata | Not specified |

| Hakea decurrens subsp. physocarpa | Leaves |

| Camellia sinensis (Tea) | Fresh shoots |

| Vitis vinifera (Grape) | Cells |

| Castanopsis sclerophylla | Leaves |

| Amomum xanthioides | Not specified |

| Hypericum aucheri | Aerial parts |

| This table is a compilation of findings from various phytochemical studies. nih.govhmdb.camdpi.comfrontiersin.orgmdpi.comnii.ac.jpresearchgate.netpensoft.net |

The Chemical Compound this compound: Natural Occurrence and Distribution

The phenolic compound this compound is an O-acyl carbohydrate, which consists of a β-D-glucose core with a vanilloyl substituent attached at the anomeric position. ebi.ac.ukebi.ac.uk This natural product has been identified across a diverse range of plant species, indicating its role in plant metabolism and chemical defense. Its presence is documented in various plant tissues, from leaves and fruits to aerial parts, where it often co-exists with other phenolic compounds.

Biosynthesis and Metabolic Pathways

Precursor Role in Shikimate and Phenylpropanoid Pathways

1-O-vanilloyl-beta-D-glucose is a product of the shikimate and phenylpropanoid pathways. imsc.res.in These pathways are central to the synthesis of a wide array of secondary metabolites in plants. The shikimate pathway produces aromatic amino acids, including phenylalanine, which serves as a primary precursor for the phenylpropanoid pathway. mdpi.com This latter pathway gives rise to a multitude of phenolic compounds. researchgate.net Vanillic acid, a key component of this compound, is derived from these pathways, which ultimately lead to the formation of this O-acyl carbohydrate. ebi.ac.ukebi.ac.uk

Involvement in Anthocyanin Biosynthesis

This compound plays a crucial role in the biosynthesis of anthocyanins, the pigments responsible for many of the red, purple, and blue colors in flowers and fruits. genome.jp

This compound serves as a substrate for a specific class of enzymes known as acyl-glucose-dependent glycosyltransferases, specifically cyanidin (B77932) 3-O-glucoside 7-O-glucosyltransferase (EC 2.4.1.300). genome.jpenzyme-database.org This enzyme, isolated from plants like Delphinium grandiflorum, utilizes this compound in a novel glucosylation reaction on anthocyanins. genome.jp

In these reactions, the glucosyl group from this compound is transferred to an anthocyanin molecule. For instance, it reacts with cyanidin 3-O-beta-D-glucoside to produce vanillate (B8668496) and cyanidin 3,7-di-O-beta-D-glucoside. genome.jpkegg.jp Similarly, it can react with pelargonidin (B1210327) 3-O-glucoside to form vanillate and pelargonidin 3,7-di-O-beta-D-glucoside. kegg.jp This process of glycosylation is a key modification step in the anthocyanin biosynthesis pathway. genome.jp

| Enzyme | EC Number | Substrates | Products | Pathway |

| cyanidin 3-O-glucoside 7-O-glucosyltransferase | 2.4.1.300 | This compound, cyanidin 3-O-beta-D-glucoside | vanillate, cyanidin 3,7-di-O-beta-D-glucoside | Anthocyanin biosynthesis |

| cyanidin 3-O-glucoside 7-O-glucosyltransferase | 2.4.1.300 | This compound, pelargonidin 3-O-glucoside | vanillate, pelargonidin 3,7-di-O-beta-D-glucoside | Anthocyanin biosynthesis |

Intermediary Role in Complex Glycoside Formation

Beyond its role in anthocyanin modification, this compound also acts as an intermediate in the formation of more complex glycosides. The esterification of its glucose hydroxyl groups can lead to the creation of a variety of other glycosylated compounds. smolecule.com For example, it is a component of more complex structures like 6-O-galloyl-1-O-vanilloyl-β-d-glucose, which has been isolated from the leaves of Castanopsis sclerophylla. researchgate.net It is also part of the structure of tricalysioside V, an ent-kaurane glycoside found in Tricalysia okelensis. researchgate.net

Dynamic Regulation in Plant Metabolic Networks

The presence and concentration of this compound are dynamically regulated within the plant's metabolic network. Its levels can vary significantly between different plant species and even different varieties of the same species, as observed in various tea plant accessions (Camellia sinensis). nih.govfrontiersin.org This suggests that its synthesis and consumption are tightly controlled in response to developmental and environmental cues. For instance, it has been identified as one of the major polyphenolic compounds in the skins of 'Hutai No. 8' grapes (Vitis vinifera) and is present in sugarcane straw. researchgate.netmdpi.com The regulation of related metabolic pathways, such as the flavonoid biosynthesis pathway, can be influenced by factors like plant age, leading to changes in the chemical composition of the plant. researchgate.net

Isolation and Purification Methodologies for Academic Research

Comprehensive Extraction Techniques

The initial step in isolating 1-O-vanilloyl-beta-D-glucose involves its extraction from the plant matrix. The choice and optimization of the extraction technique are critical for maximizing yield and purity.

Solvent-Based Extraction Optimization

The selection of an appropriate solvent system is fundamental for the efficient extraction of this compound. The polarity of the solvent plays a significant role, and various studies have explored different solvents to optimize recovery.

Methanol (B129727) is a commonly used solvent for the extraction of phenolic compounds, including this compound. nih.govmdpi.com In one approach, plant material is subjected to three consecutive extractions with methanol under constant stirring, followed by filtration and solvent removal using a rotary evaporator. nih.gov The resulting extract is then freeze-dried. nih.gov Aqueous methanol solutions are also frequently employed. For instance, an 80:20 methanol/water mixture has been used for the extraction from cell pellets. frontiersin.org The optimization of the methanol concentration in water is crucial. Studies have shown that a 70% methanol solution can be optimal for extracting certain phenolic compounds. mdpi.com The choice of solvent can significantly impact the yield of different classes of compounds; for example, medium polar solvents are more suitable for phenols, while weaker polar solvents may be better for flavonoids. mdpi.com

Ethanol (B145695) is another effective solvent. A 70% ethanol solution has been identified as providing the best extraction results in some studies. pensoft.net The optimization of extraction parameters such as ethanol concentration, temperature, and time is crucial for maximizing the yield of phenolic compounds. science.gov

The table below summarizes various solvent systems and their applications in the extraction of this compound and related phenolic compounds.

| Solvent System | Plant/Sample Type | Key Findings |

| Methanol | Strawberry tree leaves and branches | Consecutive extractions yielded final extracts with 44% and 11% yield, respectively. nih.gov |

| 70% Methanol | Ceratophyllum demersum L. | Determined as the optimal solvent for achieving the strongest α-glucosidase inhibition. mdpi.com |

| 80:20 Methanol/Water | Feijoa cell pellets | Used for the extraction of polar compounds. frontiersin.org |

| 70% Ethanol | Hypericum aucheri | Found to yield the best extraction results for polar phenolic compounds. pensoft.net |

| Aqueous Ethanol (53.15%) | Grape Seed | Optimal for the maximum extraction of total phenolic compounds. science.gov |

| Aqueous Extract | Hakea decurrens subsp. physocarpa leaves | Used to identify and quantify various compounds, including this compound. mdpi.com |

Ultrasonic-Assisted Extraction Protocols

Ultrasonic-assisted extraction (UAE) is a modern and efficient technique that utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. This method often leads to higher extraction yields in shorter times compared to conventional methods. mdpi.com

Key parameters in UAE include the choice of solvent, liquid-to-solid ratio, extraction time, ultrasonic power, and temperature. mdpi.com For the extraction of α-glucosidase inhibitors from Ceratophyllum demersum L., a study optimized these parameters and found that a 70% methanol solvent, a liquid-to-solid ratio of 43 mL/g, an extraction time of 54 minutes, an ultrasonic power of 350 W, and a temperature of 40°C were optimal. mdpi.com Another protocol involved sonicating samples in an 80:20 methanol/water mixture for 45 minutes. frontiersin.org

The combination of UAE with different solvents has been explored to enhance the extraction of phenolic compounds from various plant materials. science.govnih.gov For example, it has been compared with conventional maceration and microwave-assisted extraction for obtaining polyphenol-rich extracts from Lavandula pedunculata. nih.gov

Advanced Chromatographic Separation Strategies

Following extraction, a series of chromatographic techniques are employed to separate this compound from the complex mixture of co-extracted compounds.

Column Chromatography Applications (Silica Gel, Sephadex LH-20, MCI, ODS C18)

Column chromatography is an indispensable tool for the preparative separation of this compound. A variety of stationary phases are utilized, each offering different separation mechanisms.

Silica (B1680970) Gel: This is a polar stationary phase used in normal-phase chromatography. It is effective for separating compounds based on polarity. In the isolation of polyphenols from Melastoma normale roots, silica gel column chromatography was a key step in the separation process. nih.govresearcher.lifeacs.org

Sephadex LH-20: This lipophilic dextran (B179266) gel is widely used for size-exclusion and partition chromatography of natural products. It is particularly effective for separating polyphenols. It has been used in the fractionation of extracts from Melastoma normale and Paeonia lactiflora. nih.govresearcher.lifeacs.orgtmrjournals.com

MCI Gel (Mitsubishi Chemical Corporation): This is a macroporous adsorbent resin. MCI gel (CHP 20P) has been used for the fractionation of aqueous extracts, eluting with a gradient of ethanol in water. tmrjournals.com

ODS C18 (Octadecyl-silica): This is a nonpolar stationary phase used in reversed-phase chromatography. It separates compounds based on their hydrophobicity. ODS C18 columns are used for the purification of extracts, as demonstrated in the study of Melastoma normale roots. nih.govresearcher.lifeacs.org

A multi-step column chromatography approach is often necessary to achieve high purity. For instance, the extract of Melastoma normale roots was subjected to separation using silica gel, MCI, ODS C18, and Sephadex LH-20 column chromatography sequentially. nih.govresearcher.lifeacs.org

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful analytical and preparative techniques for the final purification and quantification of this compound. These methods offer high resolution, speed, and sensitivity.

Reversed-phase C18 columns are predominantly used for the separation of this compound. nih.govnih.govmdpi.com The mobile phase typically consists of a gradient of an organic solvent (like acetonitrile (B52724) or methanol) in water, often with a small percentage of an acid (like formic acid) to improve peak shape. nih.govnih.govmdpi.compensoft.net

Several studies have detailed specific HPLC and UHPLC methods for the analysis of this compound:

A UHPLC method utilized an Acclaim RSLC 120 C18 column with a mobile phase of 0.1% aqueous formic acid and acetonitrile with 0.1% formic acid under gradient elution. nih.govnih.govmdpi.com

Another UHPLC-HRMS method employed a binary mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid, with a specific gradient program. pensoft.netpensoft.net

Semi-preparative HPLC is also used for the final isolation of pure compounds after initial fractionation by column chromatography. nih.govresearcher.lifeacs.org

The table below outlines typical HPLC/UHPLC conditions used for the analysis of this compound.

| Technique | Column | Mobile Phase | Gradient Conditions | Flow Rate | Reference |

| UHPLC | Acclaim RSLC 120 C18 (100 mm × 2.1 mm, 2.2 μm) | A: 0.1% aqueous formic acid; B: Acetonitrile with 0.1% formic acid | 0 min, 0% B; 10 min, 21.0% B; 14 min, 27% B; 18.30 min, 58% B; 20.0 min, 100%; 24.0 min, 100%; 24.5 min, 0% B | 0.25 mL/min | nih.govnih.gov |

| UHPLC | Kromasil C18 (2.1×100 mm, 1.8 μm) or similar | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid | 0–0.5 min, 5% B; 0.5–3 min, 5-8% B; 3–12 min, 8-15% B; 12–15 min, 15-25% B; 15–24 min, 25-55% B; 24–25 min, 55-95% B; 25–27 min, 95% B | 0.3 mL/min | pensoft.netpensoft.net |

| HPLC-DAD | C18 column | A: Water/acetonitrile/TFA (94.9/5/0.1); B: Acetonitrile/TFA (99.9/0.1) | 0–1 min 0% B; 1–30 min 21% B; 30–42 min 27% B; 45–55 min 58% B; 55–60 min 0% B | 1 mL/min | nih.gov |

| HPLC-QTOF-MS/MS | C18 column | A: 0.1% formic acid in de-ionized water; B: Acetonitrile | Gradient from 10% B to 100% B in 35 min | 0.8 mL/min | mdpi.com |

Solid-Phase Extraction (SPE) for Sample Cleanup

Solid-Phase Extraction (SPE) is a sample preparation technique used for the cleanup and concentration of analytes from complex matrices prior to chromatographic analysis. diva-portal.org It involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains either the analyte of interest or the impurities. diva-portal.org

For the purification of extracts containing phenolic compounds, reversed-phase C18 cartridges are commonly used. pensoft.net In one method, an evaporated extract was resuspended and purified using a Strata C18-E cartridge. pensoft.net Another approach, known as dispersive SPE (dSPE), involves dispersing the sorbent material directly into the sample extract. mdpi.com A dSPE protocol for cleaning up fruit extracts used a mixture of PSA (primary secondary amine) and C18 sorbents to remove polar organic acids, pigments, sugars, and non-polar interferences like lipids. uma.pt

The basic steps of SPE include conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the target analyte with a suitable solvent. diva-portal.org The choice of sorbent and elution solvents is critical for achieving good recovery and sample purity. diva-portal.org

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the specific arrangement of protons and carbons within 1-O-vanilloyl-beta-D-glucose can be mapped out.

1D NMR (¹H and ¹³C NMR) Data Analysis

One-dimensional NMR provides fundamental information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

The ¹H-NMR spectrum of this compound displays characteristic signals for both the vanilloyl and glucose moieties. The aromatic protons of the vanilloyl group typically appear as an ABX-type system. For instance, signals have been observed at δ 7.63 (1H, dd, J = 8.0, 1.9 Hz), δ 7.52 (1H, d, J = 1.9 Hz), and δ 6.80 (1H, d, J = 8.0 Hz), which are indicative of a 1,3,4-trisubstituted benzene (B151609) ring. wiley.com A methoxyl group signal is also present at approximately δ 3.97 (3H, s). wiley.com The anomeric proton of the β-glucose unit is a key diagnostic signal, often appearing as a doublet with a large coupling constant (J ≈ 7-8 Hz), confirming the β-configuration at the anomeric center. koreascience.kr For example, a downfield shift of the anomeric proton to around δ 5.71 (d, J=7.6 Hz) indicates the attachment of the vanilloyl group at the C-1 hydroxyl of glucose. nii.ac.jp

The ¹³C-NMR spectrum complements the proton data by showing signals for all carbon atoms. Key resonances include those for the carbonyl group of the vanilloyl moiety at approximately δ 166.7, the methoxyl carbon at δ 56.3, and the carbons of the β-glucopyranose unit. wiley.comnii.ac.jp The chemical shift of the anomeric carbon (C-1') is also diagnostic for the β-configuration.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δH (ppm), J (Hz) | δC (ppm) |

|---|---|---|

| Vanilloyl Moiety | ||

| 1 | - | - |

| 2 | 7.52 (d, J = 1.9) | - |

| 3 | - | 147.5 |

| 4 | - | - |

| 5 | 6.80 (d, J = 8.0) | - |

| 6 | 7.63 (dd, J = 8.0, 1.9) | - |

| C=O | - | 166.7 |

| OCH3 | 3.97 (s) | 56.3 |

| β-D-glucose Moiety | ||

| 1' | - | 98.3 (β-form) / 92.1 (α-form) |

| 2' | - | - |

| 3' | - | - |

| 4' | - | - |

| 5' | - | - |

| 6' | 4.05 | - |

Note: The presented data is a compilation from various sources and may show slight variations depending on the solvent and experimental conditions. The data for the glucose moiety is incomplete as the focus of the source was on the vanilloyl attachment. wiley.com

2D NMR (COSY, HMQC, HMBC) for Connectivity and Assignment

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and establishing the connectivity between atoms. iosrjournals.orgscirp.orgyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings (typically over two to three bonds). epfl.ch In this compound, COSY spectra would confirm the coupling between adjacent protons within the glucose ring and the aromatic protons of the vanilloyl group. iosrjournals.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. youtube.comepfl.ch For example, the anomeric proton signal would show a correlation to the anomeric carbon signal, confirming their direct connection. iosrjournals.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. epfl.ch It is particularly useful for identifying the linkage point between the vanilloyl and glucose moieties. A key HMBC correlation would be observed between the anomeric proton (H-1') of the glucose and the carbonyl carbon of the vanilloyl group, definitively establishing the 1-O-ester linkage. nii.ac.jp Another important HMBC correlation is between the methoxyl protons and the C-3 carbon of the vanilloyl ring. wiley.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization methods have been employed to study this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is a soft ionization technique that provides highly accurate mass measurements, allowing for the determination of the molecular formula. For this compound, HRESIMS analysis would typically show a deprotonated molecule [M-H]⁻ in negative ion mode. This technique has been used to identify the compound in plant extracts. pensoft.netpensoft.net For instance, the fragmentation of the deprotonated molecule is specific to vanillic acid. pensoft.netpensoft.net

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

FAB-MS is another soft ionization technique where the sample, dissolved in a non-volatile matrix, is bombarded with a high-energy beam of neutral atoms. creative-proteomics.comwikipedia.orglibretexts.orgnumberanalytics.com This method is well-suited for analyzing non-volatile and thermally unstable compounds like glycosides. creative-proteomics.com In the case of this compound, FAB-MS in the positive ion mode would be expected to show a protonated molecule [M+H]⁺. For example, a study on related compounds used FAB-MS to deduce the molecular formula from the [M+H]⁺ peak. koreascience.kr

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

MALDI-TOF-MS is a sensitive mass spectrometry technique that involves embedding the analyte in a crystalline matrix and irradiating it with a laser to induce ionization. micropspbgmu.rushimadzu.eu While specific data for this compound using this technique is not prevalent in the provided search results, it is a powerful tool for the analysis of biomolecules, including carbohydrates and their derivatives. micropspbgmu.ru It is particularly useful for obtaining rapid and accurate molecular weight information.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of glycosidic compounds like this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at an m/z of 329.0880. pensoft.net The fragmentation pattern is highly characteristic and informative.

A primary and significant fragmentation step is the neutral loss of 162 Da, which corresponds to the cleavage of the O-glycosidic bond and the loss of the hexose (B10828440) (glucose) moiety. pensoft.netpensoft.net This cleavage results in a prominent product ion at m/z 167.03, representing the deprotonated vanillic acid portion of the molecule. pensoft.netpensoft.netrsc.org

Further fragmentation of the vanillic acid ion (m/z 167.03) provides additional structural confirmation. Key subsequent losses include the elimination of a carboxyl group (COO, 44 Da) to produce an ion at m/z 123.04, and the loss of a methyl group (CH₃, 15 Da) to yield an ion at m/z 152.01. pensoft.netpensoft.net The concurrent loss of both the carboxyl and methyl groups (59 Da) results in a fragment ion at m/z 108.02. pensoft.netpensoft.net This specific fragmentation pathway is a clear indicator of the vanilloyl structure attached to the glucose unit. pensoft.netpensoft.net

Table 1: MS/MS Fragmentation Data for this compound

| Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Mass Loss (Da) | Proposed Fragment Identity | Reference |

|---|---|---|---|---|

| 329.0880 | 167.03 | 162.05 | [Vanillic acid - H]⁻ | pensoft.netpensoft.net |

| 152.01 | 177.07 (162.05 + 15.02) | [Vanillic acid - H - CH₃]⁻ | pensoft.netpensoft.net | |

| 123.04 | 206.05 (162.05 + 44.00) | [Vanillic acid - H - COO]⁻ | pensoft.netpensoft.net | |

| 108.02 | 221.07 (162.05 + 59.02) | [Vanillic acid - H - CH₃ - COO]⁻ | pensoft.netpensoft.net |

Auxiliary Spectroscopic Methods

Alongside mass spectrometry, other spectroscopic methods provide complementary information essential for a comprehensive structural analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the aromatic vanilloyl moiety. While specific data for this compound is not extensively detailed, analysis of closely related compounds provides insight. For instance, 1-O-vanilloyl-β-D-(6-O-galloyl)-glucose, which contains the same vanilloyl chromophore, exhibits absorption maxima (λmax) in methanol (B129727) at 275 nm and 207 nm. nii.ac.jp The absorption around 275 nm is characteristic of the phenolic acid structure.

Table 2: UV-Vis Absorption Data for a Structurally Related Compound

| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|

| 1-O-vanilloyl-β-D-(6-O-galloyl)-glucose | Methanol | 275, 207 | nii.ac.jp |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for its constituent parts: the glucose unit and the vanilloyl group. Data from extracts containing the compound and from related structures show key absorptions. researchgate.net These include a broad band around 3210-3358 cm⁻¹ due to O-H stretching in the multiple hydroxyl groups of glucose and the phenolic hydroxyl group. nii.ac.jpresearchgate.net An absorption band around 1692 cm⁻¹ corresponds to the C=O stretching of the ester carbonyl group linking the vanillic acid and glucose. nii.ac.jp Aromatic C=C stretching vibrations from the vanilloyl ring are typically observed around 1602-1613 cm⁻¹. nii.ac.jpresearchgate.net Furthermore, strong absorptions for C-O bonds in the ether linkage and alcohol groups are expected in the fingerprint region, typically around 1063-1195 cm⁻¹. nii.ac.jpresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound and Related Compounds

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|

| ~3358 | O-H Stretching (hydroxyl groups) | nii.ac.jp |

| ~1692 | C=O Stretching (ester carbonyl) | nii.ac.jp |

| ~1613 | C=C Stretching (aromatic ring) | nii.ac.jp |

| ~1195 | C-O Stretching (ester/ether) | nii.ac.jp |

Circular Dichroism (CD) Spectroscopy

Chemical and Enzymatic Derivatization for Structure Confirmation

To unequivocally confirm the identity and linkage of the constituent parts of this compound, chemical and enzymatic reactions are employed.

Acid Hydrolysis Products Analysis (e.g., Glucose Confirmation)

Acid hydrolysis is a standard method to break the ester and glycosidic bonds within the molecule. Under acidic conditions, this compound is cleaved to yield its two fundamental components: vanillic acid and glucose. smolecule.com The identity of these hydrolysis products can then be confirmed by comparing them with authentic standards using chromatographic techniques like HPLC. wiley.com The liberated glucose can be further analyzed to confirm its D-configuration, often through derivatization and subsequent analysis. mdpi.com This method provides definitive proof of the molecular backbone and the identity of the sugar moiety. smolecule.comwiley.com Similarly, enzymatic hydrolysis, for instance using tannase (B8822749), can be employed for selective cleavage of ester bonds in related, more complex gallotannins to yield 1-O-vanilloyl-β-D-glucose as a product, further confirming its structural role as a building block in larger natural products. nii.ac.jp

Enzymatic Hydrolysis for Acyl and Glycosyl Moiety Linkage Determination (e.g., Tannase Treatment)

Enzymatic hydrolysis is a pivotal technique for the structural elucidation of complex natural compounds like this compound. This method offers a gentle and highly specific way to break down the molecule into its fundamental components, the acyl and glycosyl moieties, allowing for their individual identification and the determination of their linkage points. Tannase, an enzyme with known specificity for hydrolyzing ester bonds in tannins and related compounds, is particularly effective for this purpose. researchgate.netresearchgate.net

The application of tannase to this compound cleaves the ester bond that connects the vanilloyl group to the glucose molecule. nii.ac.jp This targeted hydrolysis yields two primary products: vanillic acid and D-glucose. nii.ac.jpwiley.com The identification of these products confirms the basic structural components of the parent molecule.

For instance, in the structural analysis of 6-O-galloyl-1-O-vanilloyl-β-D-glucose, treatment with tannase selectively hydrolyzed the galloyl group, yielding gallic acid and 1-O-vanilloyl-β-D-glucose. nii.ac.jp This selective hydrolysis demonstrates the utility of tannase in dissecting complex molecules with multiple acyl groups. The reaction mixture can be separated using chromatographic techniques, such as column chromatography on MCI gel, to isolate the individual products for further analysis. nii.ac.jp

The identity of the liberated vanillic acid and D-glucose can be unequivocally confirmed through various analytical methods. Co-chromatography with authentic standards using techniques like High-Performance Liquid Chromatography (HPLC) is a common approach. wiley.com Furthermore, spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), of the isolated products provides definitive structural confirmation by comparing the data to that of known standards. wiley.compensoft.net

The following table summarizes the products of the enzymatic hydrolysis of this compound and a related compound:

| Original Compound | Enzyme | Hydrolysis Products |

| This compound | Tannase | Vanillic acid, D-glucose |

| 6-O-galloyl-1-O-vanilloyl-β-D-glucose | Tannase | Gallic acid, 1-O-vanilloyl-β-D-glucose |

The specificity of the enzymatic reaction also provides crucial information about the linkage position. The ability of tannase to hydrolyze the ester bond indicates that the vanilloyl group is attached to the glucose moiety through an ester linkage. Further spectroscopic analysis, such as Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments, can then pinpoint the exact location of this linkage on the glucose ring. wiley.com For example, in a related compound, the correlation between the carbonyl carbon of the vanilloyl group and a specific proton on the glucose moiety in the HMBC spectrum confirmed the attachment point. wiley.com

Biological Activities and Mechanistic Investigations in Vitro and Animal Models

Allelopathic Potential and Ecological Interactions

Recent studies have highlighted the role of 1-O-vanilloyl-beta-D-glucose as an allelochemical, a compound that influences the growth, survival, and reproduction of other organisms. Its presence in certain plant species suggests a function in mediating plant-plant interactions and contributing to the competitive success of the producing plant.

Phytotoxic Effects on Seed Germination and Root Growth in Specific Test Systems

Research has demonstrated that this compound, as a component of aqueous leaf extracts of the invasive species Hakea decurrens subsp. physocarpa, exhibits phytotoxic effects. nih.govmdpi.com In laboratory bioassays using lettuce (Lactuca sativa) as a model system, these extracts negatively impacted both seed germination and root growth. nih.govresearchgate.net

Specifically, a significant negative correlation has been observed between the concentration of this compound in these extracts and the germination of L. sativa seeds. nih.gov Furthermore, this compound was also negatively correlated with the germination rate, indicating an inhibitory effect on the speed of germination. nih.gov While the extracts as a whole showed a pronounced inhibitory effect on root size, the direct correlation of this compound was more strongly linked to germination parameters. researchgate.netnih.gov The concentration of the aqueous extract needed to cause a 50% inhibition (I50) of germination and root size varied depending on the time of leaf collection, with the most potent extract for germination inhibition collected in September (I50 = 0.08 g/mL) and for root size inhibition in June (I50 = 0.05 g/mL). researchgate.netnih.gov It is important to note that this compound is one of several compounds identified in the extract, and its phytotoxic activity may be the result of synergistic or additive effects with other present allelochemicals. nih.govmdpi.comresearchgate.net

**Table 1: Correlation of this compound with Phytotoxic Effects on *Lactuca sativa***

| Parameter | Correlation | Significance |

|---|---|---|

| Germination | Negative | Significant |

| Germination Rate | Negative | Significant |

| Root Size | Not significantly correlated | - |

Data derived from studies on aqueous extracts of Hakea decurrens subsp. physocarpa. nih.gov

Role in Plant Competitive Advantage

The presence of this compound in invasive species like Hakea decurrens subsp. physocarpa points to its potential role in providing a competitive advantage. nih.govmdpi.com Allelopathy, the chemical inhibition of one plant by another, is a recognized mechanism that facilitates the establishment and spread of invasive species in new environments. mdpi.com By releasing phytotoxic compounds such as this compound into the soil, these plants can suppress the growth of neighboring native species, thereby reducing competition for resources like water, nutrients, and light. mdpi.comresearchgate.net This "novel weapons hypothesis" suggests that the success of some invasive species is due to the production of allelochemicals that are new to the native plant communities, which have not evolved defenses against them. researchgate.net The identification of this compound as one of the active compounds in the allelopathic extracts of H. decurrens supports this ecological strategy. nih.govnih.gov

Enzymatic Modulation Activities

While direct studies on the enzymatic modulation of this compound are limited, research on structurally similar compounds provides insight into potential activities.

Alpha-Amylase Inhibitory Mechanisms (for 6'-O-vanilloyl-beta-D-glucopyranose)

Research into the enzymatic inhibitory activities of related compounds has shown that 6'-O-vanilloyl-beta-D-glucopyranose, an isomer of this compound, was isolated from an ethanolic extract of Calendula officinalis leaves. researchgate.net This extract demonstrated an inhibitory effect on alpha-amylase, a key enzyme in carbohydrate digestion. researchgate.net The inhibition of alpha-amylase is a therapeutic strategy for managing post-meal high blood sugar. nih.govresearchgate.net Plant-derived compounds, including phenolics and their glycosides, are known to inhibit digestive enzymes by binding to the protein. brieflands.com While the specific inhibitory mechanism of 6'-O-vanilloyl-beta-D-glucopyranose was not detailed, enzyme kinetic studies of other plant extracts have shown competitive inhibition, where the inhibitor competes with the substrate for the enzyme's active site. science.gov This suggests that vanilloyl glucose derivatives may act as "starch blockers," potentially reducing the rate of glucose absorption after a meal. science.gov

Cellular and Systemic Effects (Non-Clinical)

In vitro studies on related acyl glycosides have begun to explore their effects at the cellular level, particularly concerning cytoprotective activities.

Assessment in in vitro Cell Culture Models (e.g., Hepatoprotection in specific cell lines for related acyl glycosides)

The investigation of related acyl glycosides has shown promise for hepatoprotective effects in in vitro models. researchgate.net For instance, certain phenolic glycosides have demonstrated protective activities against D-galactosamine-induced damage in HL-7702 human liver cells. researchgate.net Similarly, other studies using HepG2 cells, a human liver cancer cell line, have shown that natural product extracts rich in acylquinic acids can protect against drug-induced liver injury, such as that caused by diclofenac. nih.gov The protective mechanisms are often linked to the antioxidant properties of these compounds, which help to mitigate oxidative stress, a key factor in many forms of liver damage. nih.govsci-hub.se While direct evidence for this compound is not yet available, the established hepatoprotective potential of other structurally related glycosides in cell culture models suggests a potential area for future research into its own cellular effects. researchgate.nettandfonline.com

Implications for Broader Biological Function in Plants

This compound, a phenolic glucoside, is a secondary metabolite found in a variety of plant species. Its presence and concentration can have significant implications for the plant's interaction with its environment, including its defense mechanisms and its ability to compete with other plants. Research has highlighted its role as an allelochemical and a protective compound against fungal pathogens.

Allelopathic Activity

One of the most well-documented roles of this compound is its involvement in allelopathy, the chemical inhibition of one plant by another. Studies on the invasive species Hakea decurrens subsp. physocarpa have identified this compound in its leaf extracts. nih.govmdpi.com These extracts have been shown to have a negative impact on the germination and growth of other plant species, such as Lactuca sativa (lettuce). nih.govnih.gov

A significant correlation has been observed between the concentration of this compound in these extracts and the inhibition of germination and reduction in germination rate. nih.govmdpi.com While it is one of several compounds identified with allelopathic potential in H. decurrens, its consistent negative correlation with germination parameters underscores its contribution to the invasive success of this species. nih.govresearchgate.net The allelopathic activity is thought to be a result of the combined action of multiple compounds, including this compound. nih.govsciprofiles.com

Role in Plant Defense

Beyond its allelopathic functions, this compound also plays a role in direct plant defense against pathogens. Research has indicated that it can provide complimentary protection against the fungal pathogen Fusarium graminearum. nih.gov This suggests that the compound is part of the plant's chemical arsenal (B13267) to fend off microbial attacks.

The synthesis and accumulation of this compound can be influenced by environmental conditions, which in turn can affect the plant's defense capabilities. For instance, in pepper plants (Capsicum annuum L.), the source of nitrogen in the soil has been shown to regulate the levels of this compound. semanticscholar.orgmdpi.com Specifically, the presence of ammonium-N in addition to nitrate-N significantly increased the concentration of this compound in the placenta of the pepper fruit. semanticscholar.orgmdpi.com This indicates a link between nutrient availability and the production of defensive secondary metabolites.

Metabolic Presence and Potential Roles

This compound has been identified in various tissues of different plant species, suggesting broader metabolic functions. In tea plants (Camellia sinensis), for example, it is found in the fresh shoots and flowers. nih.govmdpi.comfrontiersin.org Its presence in tea suggests a potential contribution to the complex flavor profile of tea, as glycosides often serve as precursors to aroma compounds. frontiersin.org The differential accumulation of this and other metabolites in various tea plant relatives and flower parts points towards specific physiological roles. nih.govmdpi.com

As a glucoside, this compound is a storage form of the bioactive vanilloyl moiety. The attachment of a glucose molecule increases its water solubility and stability, allowing for its transport and storage within the plant cell. frontiersin.org Enzymatic hydrolysis can release the active aglycone when needed, for instance, in response to herbivory or pathogen attack.

The table below summarizes the key findings regarding the biological implications of this compound in different plant species.

| Plant Species | Finding | Implication | Reference(s) |

| Hakea decurrens subsp. physocarpa | Identified in leaf extracts; significant negative correlation with germination and germination rate of Lactuca sativa. | Allelopathic agent contributing to the invasive nature of the plant. | nih.govmdpi.comresearchgate.net |

| Wheat (Triticum aestivum) | Provides complimentary protection against the fungus Fusarium graminearum. | Role in plant defense against fungal pathogens. | nih.gov |

| Pepper (Capsicum annuum L.) | Concentration in placenta tissue is significantly increased by the addition of ammonium-N to the nutrient source. | Nutrient availability influences the production of this defensive compound. | semanticscholar.orgmdpi.com |

| Tea Plant (Camellia sinensis) | Present in fresh shoots and flowers; concentration varies among different relatives and flower parts. | Potential role in metabolism, flavor development, and physiological processes. | nih.govmdpi.comfrontiersin.org |

| Grape (Vitis vinifera) | Promoted in grape cells exposed to certain endophytic fungi and their extracts. | Involvement in plant-microbe interactions and potential modulation of fruit biochemistry. | mdpi.com |

Metabolic Profiling and Regulatory Network Analysis

Non-Volatile Metabolic Profiling in Plant Tissues

Non-volatile metabolic profiling has successfully identified 1-O-vanilloyl-beta-D-glucose in a variety of plant tissues, highlighting its presence across different species. This compound, a derivative of the phenylpropanoid pathway, is often found alongside other phenolic compounds, flavonoids, and organic acids. frontiersin.orgnih.govimsc.res.in

In a study involving 68 accessions of tea plants (Camellia sinensis), untargeted metabolomics using UPLC-Q-Orbitrap mass spectrometry identified this compound as one of many non-volatile metabolites in fresh shoots. frontiersin.org The tea accessions were categorized into three groups based on their metabolic profiles, with significant variations observed in both primary and secondary metabolites. frontiersin.org Similarly, widely targeted metabolomics of tea flowers from different color varieties (white, white and pink, and pink) also detected 1-O-vanilloyl-D-glucose. mdpi.comnih.gov This analysis revealed that the internal petals of the tea flowers had a higher accumulation of this compound. mdpi.comnih.gov

The presence of this compound has also been documented in other plants. For instance, it was identified in the fruits of Averrhoa carambola L. nih.gov and in sugarcane straw extracts, where it was one of the most abundant hydroxybenzoic acids. mdpi.com Additionally, research on feijoa (Acca sellowiana) callus and cell suspension cultures identified this compound. frontiersin.org

The identification of this compound is typically achieved through advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS). frontiersin.org This method allows for the separation and identification of various metabolites based on their physicochemical properties. frontiersin.org The compound is often classified under hydrolyzable tannins or simple phenolic acids and is biosynthetically derived from the shikimate and phenylpropanoid pathways. imsc.res.in

Table 1: Plant Species and Tissues Containing this compound

| Plant Species | Tissue/Part | Reference |

|---|---|---|

| Camellia sinensis (Tea) | Fresh Shoots | frontiersin.org |

| Camellia sinensis (Tea) | Flowers (Internal Petals) | mdpi.comnih.gov |

| Averrhoa carambola L. (Starfruit) | Fruits | nih.gov |

| Saccharum officinarum (Sugarcane) | Straw | mdpi.com |

| Acca sellowiana (Feijoa) | Callus and Cell Suspension Cultures | frontiersin.org |

| Gastrodia elata | Flowers | mdpi.com |

| Eucommia ulmoides | Leaf Tea | nih.gov |

Differential Accumulation in Response to Environmental Factors

The accumulation of this compound in plants is not static but can be significantly influenced by various environmental factors. These factors can trigger changes in the plant's metabolic pathways, leading to either an increase or decrease in the concentration of specific compounds as part of the plant's defense or adaptation mechanisms.

One of the key environmental stressors that affects the metabolic profile of plants is pathogen infection. In a study on wheat (Triticum aestivum) responses to the pathogen Pyrenophora tritici-repentis, which causes Tan Spot disease, metabolomic analysis revealed significant changes in defense-associated compounds. nih.gov Notably, this compound was among the differentially accumulated metabolites, indicating its potential role in the plant's defense response. nih.gov Similarly, research on oil palm's defense against Ganoderma boninense and wheat's defense against Fusarium graminearum has shown that this compound, along with other metabolites, provides complimentary protection against fungal pathogens. nih.gov

Temperature is another critical environmental factor that can modulate plant metabolism. A study on olive trees (Olea europaea L.) subjected to increased temperatures showed changes in the chemical composition of the olives. uco.es While the study focused on a broad range of metabolites, it highlights how environmental shifts can alter the accumulation of various compounds, which likely includes phenolic compounds like this compound. uco.es

Drought stress has also been shown to impact the polyphenol composition in grape skins. frontiersin.org While this particular study did not specifically report on this compound, it demonstrated that water stress leads to significant changes in various classes of polyphenols, suggesting that the accumulation of related compounds could also be affected. frontiersin.org

Table 2: Environmental Factors Influencing this compound Accumulation

| Environmental Factor | Plant Species | Observed Effect on Accumulation | Reference |

|---|---|---|---|

| Fungal Pathogen (Pyrenophora tritici-repentis) | Triticum aestivum (Wheat) | Differential accumulation in response to infection | nih.gov |

| Fungal Pathogen (Fusarium graminearum) | Triticum aestivum (Wheat) | Accumulation as part of a defense response | nih.gov |

| Fungal Pathogen (Ganoderma boninense) | Elaeis guineensis (Oil Palm) | Accumulation as part of a defense response | nih.gov |

| Increased Temperature | Olea europaea L. (Olive Tree) | Implied changes in overall chemical composition | uco.es |

Correlation with Plant Phenotypes and Genetic Variations

The accumulation of this compound can be correlated with specific plant phenotypes and underlying genetic variations. These correlations provide insights into the genetic regulation of metabolic pathways and how they contribute to the observable traits of a plant.

In the study of tea plant accessions, the division of the plants into three distinct groups based on their non-volatile metabolite profiles suggests a strong genetic basis for these chemical differences. frontiersin.org The content of this compound, along with other compounds like gallocatechin and theobromine, was found to be higher in one of the groups, indicating a correlation with the genetic background of those particular accessions. frontiersin.orgnih.gov Further analysis constructed a network of metabolites and genes responsible for flavonoid, theanine, and caffeine (B1668208) biosynthesis, illustrating the complex interplay between genes and metabolic outcomes. frontiersin.orgnih.gov

Research on wheat genotypes with differing resistance to Tan Spot also points to a link between genetic makeup and metabolic response. nih.gov The differential accumulation of this compound between a susceptible and a more resistant cultivar suggests that the genes controlling resistance also influence the metabolic pathways that produce this compound. nih.gov

A study on the developmental stages of Gastrodia elata flowers revealed dynamic changes in metabolites, including this compound. mdpi.com The significant differences in metabolite accumulation between developmental stages, which are genetically programmed, highlight the correlation between genetic regulation of development and the plant's metabolic phenotype. mdpi.com

Furthermore, a large-scale study on grapevine cultivars demonstrated that differences in polyphenol composition are related to genetic factors, environmental factors, and their interaction. frontiersin.org Correlation networks revealed relationships between different polyphenol metabolites and their biosynthetic pathways, underscoring the genetic control over the metabolic profile that defines a cultivar's characteristics. frontiersin.org

Table 3: Correlation of this compound with Plant Phenotypes/Genotypes

| Plant Species | Correlated Phenotype/Genotype | Research Finding | Reference |

|---|---|---|---|

| Camellia sinensis (Tea) | Different accessions (genetic groups) | Higher accumulation in a specific group of accessions. | frontiersin.orgnih.gov |

| Triticum aestivum (Wheat) | Genotypic differences in pathogen resistance | Differential accumulation between susceptible and resistant cultivars. | nih.gov |

| Gastrodia elata | Flower developmental stages | Stage-specific variations in accumulation. | mdpi.com |

| Vitis vinifera (Grapevine) | Different cultivars (genetic variation) | Polyphenol composition, including related compounds, is genetically driven. | frontiersin.org |

Chemical Synthesis and Semi Synthesis of 1 O Vanilloyl Beta D Glucose and Analogs

Development of Synthetic Routes for Pure Compound Acquisition

The synthesis of 1-O-vanilloyl-beta-D-glucose, an O-acyl carbohydrate, involves the formation of an ester linkage between the anomeric hydroxyl group of β-D-glucose and the carboxyl group of vanillic acid. ebi.ac.uk Several general and specific methods for the synthesis of phenolic glycosides have been developed, which are applicable to the target compound.

Chemical Synthesis:

Classic and modern chemical glycosylation methods are central to synthesizing this compound.

Koenigs-Knorr Reaction: This is a foundational method for glycoside synthesis, involving the reaction of a glycosyl halide with an alcohol in the presence of a promoter. wikipedia.org In a typical approach for this compound, a protected glucose derivative, such as acetobromoglucose, would react with vanillic acid. The reaction is promoted by silver salts (e.g., silver carbonate, silver oxide) or mercury salts. wikipedia.orglibretexts.orgslideshare.net The use of a participating group at the C-2 position of glucose, like an acetyl group, helps to ensure the formation of the desired β-anomer (1,2-trans stereochemistry) through anchimeric assistance. wikipedia.orglibretexts.org Subsequent deprotection of the hydroxyl groups yields the final product. Modifications using promoters like cadmium carbonate have also proven effective for synthesizing β-anomers of alkyl glycosides. mdpi.com

Modern Catalytic Methods: Recent advancements have introduced milder and more efficient catalytic systems. A novel method utilizes dual photoredox/nickel catalysis to couple sugar lactols directly with aryl bromides to form phenolic glycosides under visible light irradiation. acs.org Another efficient approach for synthesizing p-hydroxyarylalkyl glycosides uses acetylated glycosyl bromides with various aglycones, promoted by a ZnO–iodine catalyst system, followed by Zemplén deacetylation to furnish the final product. beilstein-journals.org

Direct Acid-Catalyzed Etherification/Esterification: A method for the synthesis of the isomeric 6-O-vanillyl-D-glucose has been reported, involving the direct acid-catalyzed reaction of D-glucose with vanillyl alcohol in anhydrous N,N'-dimethylformamide (DMF) using a Dowex 50 (H+) catalyst. chempap.org While this creates an ether linkage, similar principles of acid catalysis could be explored for the esterification at the C-1 position with vanillic acid.

Enzymatic and Chemo-enzymatic Synthesis:

Biocatalytic methods offer high selectivity and milder reaction conditions, avoiding the need for extensive protection and deprotection steps. nih.gov

Glycosyltransferases: These enzymes catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule. In nature, the biosynthesis of β-glucogallin (1-O-galloyl-β-D-glucose), a structurally similar compound, is initiated by UDP-glucose:gallate glucosyltransferase, which esterifies UDP-glucose and gallic acid. nih.govwikipedia.org A similar enzymatic approach using a suitable glycosyltransferase could be a highly specific route to this compound.

Hydrolases (in reverse): Glycosidases, such as β-glucosidase, can be used to catalyze glycosylation in reverse or via transglycosylation. For example, β-glucosidase from sweet almond has been successfully used to synthesize N-vanillyl-nonanamide β-glycosides. researchgate.netnih.gov This approach could be adapted for the synthesis of this compound by reacting a glucose donor with vanillic acid under optimized conditions that favor synthesis over hydrolysis.

The table below summarizes various synthetic strategies applicable for the acquisition of this compound.

| Synthetic Strategy | Key Reagents/Catalysts | Advantages | Typical Products | Reference(s) |

| Koenigs-Knorr Reaction | Acetyl-protected glycosyl halide, Silver or Mercury salts | Well-established, Good for β-anomer formation | β-Glycosides | wikipedia.org, libretexts.org |

| Modified Koenigs-Knorr | Cadmium carbonate promoter | High β-anomer selectivity | Alkyl-β-D-glycopyranosides | mdpi.com |

| Modern Chemical Glycosylation | ZnO-Iodine, DDQ-Iodine | Mild conditions, Efficient | p-Hydroxyarylalkyl glycosides | beilstein-journals.org |

| Dual Photoredox/Ni Catalysis | Ir-photocatalyst, Ni-catalyst, Aryl bromides, Sugar lactols | Mild conditions, Novel approach | Phenolic glycosides | acs.org |

| Enzymatic Synthesis | β-Glucosidase, Glycosyltransferases | High stereo- and regioselectivity, Mild conditions | β-Glycosides | researchgate.net, nih.gov, nih.gov |

| Biosynthesis from Precursors | Engineered microorganisms, Ferulic acid | Sustainable, "Green" chemistry | Phenolic glycosides (e.g., Gastrodin) | rsc.org |

Preparation of Structurally Modified Derivatives and Isomers

The synthesis of derivatives and isomers of this compound is essential for structure-activity relationship (SAR) studies. Key modifications include altering the position of the vanilloyl group, introducing other acyl groups like galloyl, or modifying the core structure.

The synthesis of such analogs often relies on multi-step procedures involving selective protection, acylation, and deprotection. For instance, to synthesize a digalloyl derivative, one might start with a glucose molecule where specific hydroxyl groups are protected. The free hydroxyls can then be esterified with a protected form of gallic acid (e.g., tri-O-benzylgallic acid). nih.gov After the coupling reaction, the benzyl (B1604629) protecting groups are removed by hydrogenolysis to yield the final galloylated product. nih.gov This general strategy can be adapted to create mixed esters, such as galloyl-vanilloyl-glucose derivatives.

Examples of structurally modified derivatives and isomers include:

6-O-galloyl-1-O-vanilloyl-β-D-glucose: This compound was first isolated as a new phenolic compound from the leaves of Castanopsis sclerophylla. researchgate.net Its synthesis would require a regioselective approach, likely involving the protection of the C-2, C-3, and C-4 hydroxyls of a 1-O-vanilloyl-β-D-glucose intermediate, followed by galloylation at the C-6 position and subsequent deprotection.

Vanillic acid 4-O-β-D-(6'-O-galloyl) glucopyranoside: This structural isomer, where vanillic acid is attached to the C-4 hydroxyl of glucose and a galloyl group is at C-6, was isolated from the bark of Terminalia macroptera. researchgate.net Its synthesis would demand a different regioselective strategy to achieve the C-4 glycosidic linkage and C-6 acylation.

1-O-galloyl-6-O-vanilloyl-2,3-O-(S)-hexahydroxydiphenoyl-β-D-glucose: This complex ellagitannin was isolated from Melastoma normale. mdpi.com Its semi-synthesis would be highly challenging, requiring the formation of multiple ester linkages and the oxidative coupling of two galloyl units to form the hexahydroxydiphenoyl (HHDP) bridge.

The table below lists some known derivatives and isomers.

| Compound Name | Structural Modification from Parent Compound | Natural Source (if applicable) | Reference(s) |

| 6-O-galloyl-1-O-vanilloyl-β-D-glucose | Addition of a galloyl group at the C-6 position. | Castanopsis sclerophylla | researchgate.net |

| Vanillic acid 4-O-β-D-(6'-O-galloyl) glucopyranoside | Vanillic acid at C-4 (ether link), galloyl at C-6. | Terminalia macroptera | researchgate.net |

| 1-O-galloyl-6-O-vanilloyl-2,3-O-(S)-hexahydroxydiphenoyl-β-D-glucose | Galloyl at C-1, vanilloyl at C-6, HHDP group at C-2/C-3. | Melastoma normale | mdpi.com |

| 6-O-vanillyl-D-glucose | Isomer with an ether linkage at C-6. | Synthetically prepared | chempap.org |

Evaluation of Synthetic Analogs for Biological Activity

A primary motivation for synthesizing analogs of this compound is to explore and optimize their biological activities. By comparing the activity of these synthetic derivatives, researchers can establish structure-activity relationships.

1-O-galloyl-6-O-vanilloyl-2,3-O-(S)-hexahydroxydiphenoyl-β-D-glucose: The naturally isolated form of this compound was evaluated for its biological effects. It displayed moderate tyrosinase inhibitory activity with an IC50 value between 124.74 ± 3.12 and 241.41 ± 6.23 μM. mdpi.comresearcher.life However, in an anti-inflammatory assay using lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, it did not show significant inhibition of nitric oxide (NO) production (IC50 > 50 μM). mdpi.comresearcher.life

Vanillic acid 4-O-β-D-(6'-O-galloyl) glucopyranoside: This analog, isolated from Terminalia macroptera, was tested for antimicrobial activity against Bacillus subtilis and for haemolytic properties. It was found to be inactive in both assays. researchgate.net

Other Related Synthetic Analogs: Broader studies on related synthetic compounds provide insights into potential activities. For example, various synthetic phenolic C-glycosides have shown significant in vivo antihyperglycemic activity in diabetic rat models. nih.gov Furthermore, synthetic esters of 3,4,5-trimethoxycinnamic acid (structurally similar to the vanillic/gallic acid moiety) with sugars like D-Mannose have demonstrated potent anti-influenza A virus activity. nih.gov The synthesis and evaluation of galloylated salidrosides revealed that some possess potent neuroprotective activity, highlighting the therapeutic potential of this class of synthetic glycosides. researchgate.net

This data suggests that the presence and position of acyl groups (vanilloyl, galloyl) and other substituents are critical determinants of the biological activity profile, spanning enzyme inhibition, antimicrobial, and antiviral effects.

The table below summarizes the reported biological activities of relevant analogs.

| Synthetic Analog | Assay / Model | Observed Biological Activity | IC50 / Potency | Reference(s) |

| 1-O-galloyl-6-O-vanilloyl-2,3-O-(S)-hexahydroxydiphenoyl-β-D-glucose | Tyrosinase Inhibition | Moderate inhibition | 124.74–241.41 μM | mdpi.com, researcher.life |

| 1-O-galloyl-6-O-vanilloyl-2,3-O-(S)-hexahydroxydiphenoyl-β-D-glucose | Anti-inflammatory (NO inhibition) | Inactive | > 50 μM | mdpi.com, researcher.life |

| Vanillic acid 4-O-β-D-(6'-O-galloyl) glucopyranoside* | Antimicrobial (B. subtilis), Haemolytic | Inactive | Not applicable | researchgate.net |

| Synthetic Phenolic C-Glycosides | Antihyperglycemic (diabetic rats) | Significant blood glucose lowering | 34.9% reduction at 25 mg/kg | nih.gov |

| Synthetic 3,4,5-trimethoxycinnamoyl-mannose ester | Anti-influenza A virus | Potent inhibition | Not specified | nih.gov |

Activity data is for the compound isolated from natural sources, which serves as the target for synthetic replication and evaluation.

Structure Activity Relationship Sar Studies

Influence of Vanilloyl Moiety on Bioactivity

The vanilloyl moiety, which is the aglycone part of the molecule derived from vanillic acid, is fundamental to the bioactivity of 1-O-vanilloyl-beta-D-glucose. This phenolic structure is a known antioxidant. researchgate.net The specific arrangement of the hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring is crucial for its biological actions, including antioxidant and anti-inflammatory effects. researchgate.net

Research on related phenolic glycosides underscores the importance of the phenolic aglycone. For instance, studies on phenylethanoid glycosides demonstrate that the number and position of phenolic hydroxyl groups are directly related to their antioxidant capacity. mdpi.com The vanilloyl group in this compound, with its free phenolic hydroxyl group, contributes to its ability to scavenge free radicals. researchgate.netsmolecule.com In a comparative study, the presence of a vanilloyl group on a sugar moiety was found to be crucial for anti-influenza virus activity, highlighting the specific role of this acyl group beyond general phenolic properties.

When compared to its parent compound, vanillic acid, the glycoside form often shows different activity profiles. While vanillic acid itself has demonstrated anti-inflammatory and antioxidant properties, the addition of the glucose moiety modifies its pharmacokinetic properties, potentially altering its efficacy and mechanism of action in vivo. researchgate.net

Significance of Beta-D-Glucose Moiety and Glycosidic Linkage

The beta-configuration of the glycosidic bond is significant. Many biological systems have enzymes, such as β-glucosidases, that can specifically cleave β-glycosidic linkages. researchgate.net This enzymatic hydrolysis in the body can release the vanillic acid aglycone, which may then exert its own biological effects. wiley.comresearchgate.net Therefore, this compound can act as a pro-drug, delivering the active vanillic acid to specific sites. wiley.comresearchgate.netnih.gov The stability of this ester linkage under different physiological conditions (e.g., pH, enzymes) is a key factor in its metabolic fate and activity.

The position of the linkage on the glucose molecule is also vital. For example, 6'-O-vanilloyl-β-d-glucopyranose, an isomer where the vanilloyl group is attached to the C-6 hydroxyl of the glucose, has also been isolated. wiley.comnih.gov The different positioning of the vanilloyl group (C-1 vs. C-6) would lead to different chemical properties and susceptibility to enzymatic cleavage, thereby altering its biological activity profile.

Effects of Additional Acyl Substitutions on Biological Properties (e.g., galloyl groups)

The bioactivity of this compound can be further modulated by the addition of other acyl groups, such as galloyl groups, to the glucose moiety. Acylation can change the molecule's lipophilicity, stability, and interaction with biological targets. mdpi.comencyclopedia.pubnih.gov

A naturally occurring derivative, 6-O-galloyl-1-O-vanilloyl-β-d-glucose, was isolated from Castanopsis sclerophylla. researchgate.netnii.ac.jp In this compound, a galloyl group is attached to the C-6 position of the glucose, in addition to the vanilloyl group at C-1. The addition of the galloyl group, which contains three phenolic hydroxyl groups compared to the one in the vanilloyl group, would be expected to significantly increase the antioxidant potential of the molecule. However, in a study investigating the antimicrobial and haemolytic properties of compounds from Terminalia macroptera, a similar compound, vanillic acid 4-O-beta-D-(6'-O-galloyl) glucopyranoside, was found to be inactive in the tested assays. researchgate.net This highlights that the effect of additional acylation is not always additive and depends on the specific biological activity being measured.